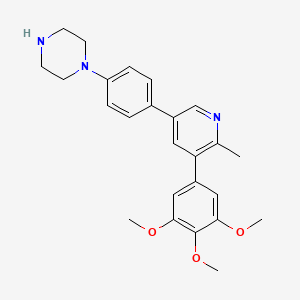

![molecular formula C20H21BrN8 B608578 (S)-N-(3-溴苯基)-N'-氰基-2-甲基-4-(5-甲基-7H-吡咯并[2,3-d]嘧啶-4-基)哌嗪-1-甲酰亚胺酰胺 CAS No. 1116571-01-7](/img/structure/B608578.png)

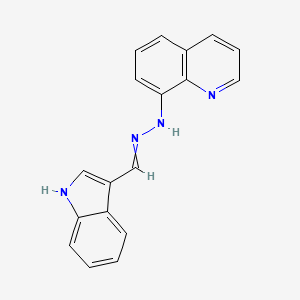

(S)-N-(3-溴苯基)-N'-氰基-2-甲基-4-(5-甲基-7H-吡咯并[2,3-d]嘧啶-4-基)哌嗪-1-甲酰亚胺酰胺

描述

The compound is a derivative of 7H-pyrrolo[2,3-d]pyrimidin-4-amine . These derivatives are often studied for their potential as inhibitors for various diseases .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized to optimize various activities . For instance, methoxy substitutions and the incorporation of a sulfur linker have been explored .科学研究应用

Role in Cytoskeleton Dynamics

LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2) are serine/threonine and tyrosine kinases and the only two members of the LIM kinase family . They play a crucial role in the regulation of cytoskeleton dynamics by controlling actin filaments and microtubule turnover, especially through the phosphorylation of cofilin, an actin depolymerising factor .

Involvement in Biological Processes

These kinases are involved in many biological processes, such as cell cycle, cell migration, and neuronal differentiation .

Role in Pathological Mechanisms

LIMK1 and LIMK2 are also part of numerous pathological mechanisms, especially in cancer, where their involvement has been reported for a few years and has led to the development of a wide range of inhibitors .

Part of Rho Family GTPase Signal Transduction Pathways

LIMK1 and LIMK2 are known to be part of the Rho family GTPase signal transduction pathways, but many more partners have been discovered over the decades, and both LIMKs are suspected to be part of an extended and various range of regulation pathways .

Potential Therapeutic Targets

LIM kinases have become promising targets for the treatment of several major diseases because of their position at the lower end of these signaling cascades .

Role in Tumor Cell Invasion and Metastasis

The balance between phosphorylated and non-phosphorylated cofilin is thought to play an important role in tumor cell invasion and metastasis .

Inhibition of Cofilin Phosphorylation

Cofilin phosphorylation was inhibited by one of these compounds in a dose-dependent manner in HT-1080 cells (fibrosarcoma) .

Potential Strategy in the Treatment of Mixed Symptoms in Mixed LUTS

There is ongoing research into the use of LIM kinase inhibitors as a novel pharmacological strategy in the treatment of mixed symptoms in mixed Lower Urinary Tract Symptoms (LUTS) .

作用机制

Target of Action

The primary targets of the Lim kinase 2 inhibitor, also known as LIMK-IN-1, LIMK-IN-22j, or (S)-N-(3-bromophenyl)-N’-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide, are the LIM domain kinases 1 and 2 (LIMK1 and LIMK2) . These kinases play a crucial role in the regulation of cytoskeleton dynamics by controlling actin filaments and microtubule turnover .

Mode of Action

The Lim kinase 2 inhibitor interacts with its targets by inhibiting their kinase activity . This inhibition prevents the phosphorylation of cofilin, an actin-depolymerizing factor . When cofilin is active, it promotes actin filament depolymerization. When cofilin is phosphorylated and inactivated by lim kinases, actin filament depolymerization is prevented, leading to an increase in actin polymerization .

Biochemical Pathways

The Lim kinase 2 inhibitor affects the Rho-GTPases signaling pathways . These pathways involve small G proteins of the Rho-GTPases superfamily, including RhoA/ROCK (Rho associated protein kinase), cdc42/PAK (p21 protein-activated kinase), Cdc42/MRCK (myotonic dystrophy kinase-related Cdc42-binding kinase), and Rac1/PAK . These pathways lead to the phosphorylation and subsequent activation of LIM kinases . By inhibiting LIM kinases, the Lim kinase 2 inhibitor disrupts these signaling pathways, affecting actin cytoskeleton dynamics .

Result of Action

The inhibition of LIM kinases by the Lim kinase 2 inhibitor leads to a decrease in the phosphorylation and inactivation of cofilin . This results in increased actin filament depolymerization, affecting various cellular functions such as cell division, differentiation, and migration . In cancer cells, the Lim kinase 2 inhibitor has been shown to block cancer cell migration through the inhibition of LIMK phosphorylation and the downstream protein cofilin .

属性

IUPAC Name |

(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSECQYDNQYAZMQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide?

A1: (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide functions as a LIMK2 inhibitor. LIMK2 typically phosphorylates and deactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents cofilin phosphorylation, allowing cofilin to remain active and promote actin depolymerization. [, , ]

Q2: How does inhibition of LIMK2 by (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide impact erectile function in the context of cavernous nerve injury?

A2: Research indicates that (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide may improve erectile function following cavernous nerve injury by mitigating corporal fibrosis. This injury often leads to increased LIMK2 activity, causing excessive cofilin phosphorylation and contributing to fibrosis. By inhibiting LIMK2, this compound helps restore the balance of cofilin activity, potentially mitigating the development of fibrosis and improving erectile function. [, ]

Q3: What structural features of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide are essential for its activity as a LIMK2 inhibitor?

A3: While the precise structure-activity relationship for (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide has not been fully elucidated within the provided research, studies employing 3D-QSAR and docking simulations have provided valuable insights into the structural features crucial for its LIMK2 inhibitory activity. These studies have illuminated key binding interactions between the compound and the LIMK2 enzyme, paving the way for the design of potentially more potent and selective inhibitors. []

Q4: Beyond erectile dysfunction, what other potential therapeutic applications have been explored for (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide based on its LIMK2 inhibitory activity?

A4: Given LIMK2's role in ocular hypertension and glaucoma, (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide has been investigated as a potential therapeutic agent for these conditions. Research shows that topical application of this compound can reduce intraocular pressure in animal models of ocular hypertension, suggesting a potential therapeutic benefit in glaucoma management. []

Q5: What are the potential advantages of combining (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide with other therapeutic agents, such as PDE5 inhibitors, in the treatment of erectile dysfunction?

A5: Studies suggest that a combination therapy of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide with PDE5 inhibitors like udenafil might offer enhanced efficacy in treating erectile dysfunction following cavernous nerve injury. While LIMK2 inhibition primarily targets fibrosis, PDE5 inhibitors address other aspects of the condition, such as apoptosis and endothelial dysfunction. This combined approach may lead to a more comprehensive therapeutic effect compared to either treatment alone. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)

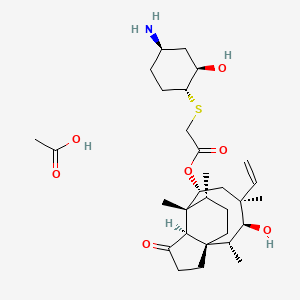

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)

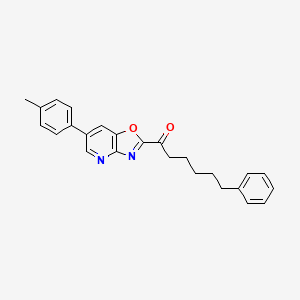

![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)

![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)